Copper Mobilization Urinary Excretion Factor: TAUD (2,2,3-tet) Versus Trientine (2,2,2-tet) and D‑Penicillamine in Rats
In a direct head‑to‑head rat study, TAUD enhanced urinary copper excretion 7.8‑fold over untreated controls, matching D‑penicillamine (7.2×) and nearly doubling the effect of the clinically used trientine (TRIEN, 4.0×) [1]. All chelators were administered intraperitoneally at an equimolar dose of 1 mmol/kg in male Sprague‑Dawley rats [1].
| Evidence Dimension | Urinary copper excretion enhancement factor (fold increase over untreated control) |
|---|---|
| Target Compound Data | 7.8-fold (TAUD, 1,4,7,11-tetraazaundecane·4HCl) |
| Comparator Or Baseline | TRIEN (triethylenetetramine·2HCl): 4.0-fold; DPA (D‑penicillamine): 7.2-fold; TETREN (tetraethylenepentamine·5HCl): 10.1-fold |
| Quantified Difference | TAUD vs TRIEN: +95% (7.8 vs 4.0); TAUD vs DPA: +8.3% (7.8 vs 7.2) |
| Conditions | Male Sprague‑Dawley rats, single i.p. dose 1 mmol/kg, 24‑h urine collection (Jones et al., Chem. Res. Toxicol. 1995) |
Why This Matters
For procurement decisions in Wilson's disease research or copper‑overload models, TAUD offers substantially higher cupruresis than the FDA‑approved trientine, providing a more potent experimental tool at equal molar dosing.
- [1] Jones, M. M.; Basinger, M. A.; Mitchell, W. M. Effects of some chelating agents on urinary copper excretion by the rat. Chemical Research in Toxicology 1995, 8 (7), 942–948. View Source
